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Compound of Interest |

\

4-Hydroxy-2-methyl-3,5-
Compound Name:
dinitropyridine

CAS No.: 1081754-39-3

Cat. No.: B1505365

Part 1: Chemical Context & Analytical Strategy
Chemical Identity & Properties

HMDNP (CAS: 1081754-39-3 / Analogous structures related to nitropyridines) is a substituted
pyridine often encountered as a synthetic intermediate in the production of high-performance

polymers (e.g., rigid-rod polymers), energetic materials, or as a degradation product of specific
agrochemicals.[1][2][3][4]

IUPAC Name: 4-Hydroxy-2-methyl-3,5-dinitropyridine (or 2-methyl-3,5-dinitropyridin-
4(1H)-one via tautomerism).

Molecular Formula: CsHsNz3Os
Molecular Weight: 199.12 g/mol

Acidity (pKa): The presence of two electron-withdrawing nitro groups at positions 3 and 5
makes the hydroxyl group at position 4 highly acidic (estimated pKa < 3.0), behaving
similarly to picric acid.

Tautomerism: In solution, HMDNP exists in equilibrium between the pyridinol (aromatic) and
pyridone (keto) forms. Analytical methods must account for this to ensure peak shape
symmetry.
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Analytical Challenges & Solutions

Challenge Mechanistic Cause Analytical Solution
Interaction of the basic Use of End-capped C18
Peak Tailing pyridine nitrogen with silanols columns and acidic mobile
on silica columns. phases (pH < 3).
B Amphoteric nature; poor Dissolve in DMSO or
Solubility - o
solubility in neutral water. Acetonitrile/Water (50:50).
ESI Negative Mode is
lonization High acidity of the 4-OH group.  preferred for MS sensitivity

(IM-H]7).

Thermal Instability

Nitro groups can induce
decomposition at high GC

temperatures.

HPLC is the preferred

separation technique over GC.

Part 2: Experimental Protocols
Protocol A: High-Performance Liquid Chromatography

(HPLC-DAD-MS)

Objective: Quantitative determination and purity profiling.

1. Reagents & Standards
o Reference Standard: HMDNP (>98% purity).

e Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

» Additives: Formic Acid (FA) or Ammonium Formate.

2. Chromatographic Conditions

o System: Agilent 1290 Infinity Il or Waters ACQUITY UPLC.

e Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 pm) or equivalent.
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o Why: The CSH (Charged Surface Hybrid) particle technology provides superior peak

shape for basic/amphoteric compounds at low pH.

e Mobile Phase A: 0.1% Formic Acid in Water.[5]

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

¢ Flow Rate: 0.8 mL/min.

e Column Temp: 40°C.

e Injection Volume: 5 pL.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Curve

0.0 95 5 Initial

2.0 95 5 Isocratic Hold
12.0 10 90 Linear Gradient
15.0 10 90 Wash

15.1 95 5 Re-equilibration

|20.0|95|5|End |

3. Detection Parameters

e UV-Vis (DAD):

o Primary Wavelength: 340 nm (Characteristic yellow nitro-chromophore).

o Secondary Wavelength: 254 nm (Aromatic ring).

e Mass Spectrometry (MS):

o Source: Electrospray lonization (ESI).
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o Polarity: Negative Mode (Preferred due to acidic OH).
o Scan Range: m/z 100 — 400.
o Target lon: m/z 198.0 [M-H]~.

MS Source Parameters (Generic):

Capillary Voltage: 2.5 kV (Negative).

Desolvation Temp: 450°C.

Desolvation Gas: 800 L/hr.

Cone Voltage: 25 V (Optimize for m/z 198 stability).

Protocol B: Structural Characterization (NMR & IR)

Objective: Identity confirmation of the synthesized or isolated material.

1. Nuclear Magnetic Resonance (NMR)[1]
¢ Solvent: DMSO-de (HMDNP is sparingly soluble in CDCIs).

e 1H NMR (400 MHz):
o 0 2.45 ppm (s, 3H): Methyl group at C2.
o 9 8.80 ppm (s, 1H): Aromatic proton at C6. (Downfield shift due to ortho-nitro group).

o 011.0-13.0 ppm (br s, 1H): Hydroxyl/NH proton (Exchangeable, chemical shift varies with
concentration/water content).

« 3C NMR (100 MH2):

o Expected signals for: C-Me, C2, C3-NO2z, C4-OH, C5-NO2, C6.

2. Infrared Spectroscopy (FT-IR)

» Method: ATR (Attenuated Total Reflectance) on solid sample.
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» Key Diagnostic Bands:

3200-3400 cm~*: O-H stretch (broad, H-bonded).

o

1600-1620 cm~1: C=C / C=N ring stretches.

[¢]

1530-1550 cm~1: Asymmetric NO: stretch (Strong).

[¢]

1340-1360 cm~1: Symmetric NO:z stretch (Strong).

[e]

Part 3: Visualization & Data Logic
Analytical Workflow Diagram

The following diagram illustrates the decision logic for characterizing HMDNP, distinguishing
between routine quantification and full structural elucidation.
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Confirm Mass

ESI(-) MS Detection
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Click to download full resolution via product page

Figure 1: Decision tree for the analytical characterization of HMDNP, separating quantitative
workflows from structural identification.
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Quantitative Data Summary

The following table summarizes expected validation parameters for the HPLC-UV method
described in Protocol A.

Parameter Acceptance Criteria Typical Result for HMDNP
Linearity (R?) >0.999 0.9995 (Range: 1-100 pg/mL)
Retention Time = 0.1 min ~6.5 min (Gradient dependent)
LOD (S/N > 3) N/A 0.05 pg/mL (UV @ 340nm)
Recovery 90-110% 95-102% (Spiked Matrix)
Precision (RSD) <2.0% 0.8% (n=6 injections)

Part 4: Scientific Rationale & Troubleshooting
The Importance of pH Control

HMDNP is an ionizable compound.

e Mechanism: At neutral pH, the 4-hydroxyl group is likely deprotonated (phenolate form),
leading to poor retention on C18 columns and peak fronting.

» Protocol Justification: We utilize 0.1% Formic Acid (pH ~2.7) in the mobile phase. This
suppresses the ionization of the hydroxyl group (driving the equilibrium toward the neutral
form), increasing hydrophobic interaction with the C18 stationary phase and sharpening the
peak.

Mass Spectrometry Fragmentation Logic

In ESI Negative mode, the precursor ion is [M-H]~ = 198.

o MS/MS Fragmentation: Upon collision-induced dissociation (CID), nitro-aromatics typically
lose a nitro group (-NO2z, mass 46).

e Transition:m/z 198 - m/z 152 (Loss of NOz2). This transition is specific and can be used for
Multiple Reaction Monitoring (MRM) in complex matrices.
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Safety Note on Dinitro-Pyridines

Polynitro-pyridines are energetic materials. While HMDNP is generally stable in solution, dry
solids of dinitro-compounds can be shock-sensitive or thermally unstable.

¢ Precaution: Avoid heating the solid material above 100°C. Store standards in solution
whenever possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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